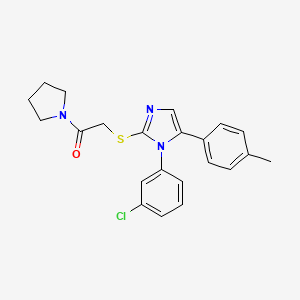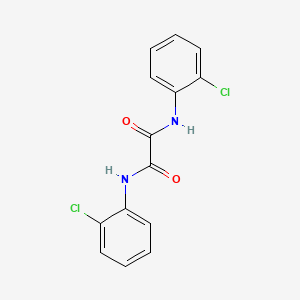
2-Chloro-4-méthyl-5-(pyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13ClN2 It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a pyrrolidin-2-yl group at the 5-position
Applications De Recherche Scientifique
2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 2-chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have a significant influence on biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the activity of different enzymes and receptors .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and modulation of protein-protein interactions.
Cellular Effects
The effects of 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. The impact on cellular metabolism includes alterations in energy production, lipid metabolism, and amino acid synthesis.
Molecular Mechanism
At the molecular level, 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can affect gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells.
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity . Long-term effects on cellular function have also been observed, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation . At higher doses, toxic or adverse effects can occur, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired effects without causing significant toxicity.
Metabolic Pathways
2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide pools and DNA synthesis . Additionally, it can affect the metabolism of lipids and amino acids, altering the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, influencing its activity and function. The distribution within tissues can also vary, with higher concentrations observed in specific organs or tissues.
Subcellular Localization
The subcellular localization of 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine is essential for its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloro-4-methylpyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form corresponding alcohols or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or THF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
Nucleophilic substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Corresponding alcohols or acids.
Reduction: Piperidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of pharmaceutical compounds.
2-Chloro-4-methylpyridine: A precursor in the synthesis of various pyridine derivatives.
2-Chloro-5-fluoropyrimidine: Used in the synthesis of benzamide scaffolds.
Uniqueness
2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it a versatile scaffold in medicinal chemistry, allowing for the exploration of diverse pharmacophore spaces and the development of compounds with unique biological profiles.
Propriétés
IUPAC Name |
2-chloro-4-methyl-5-pyrrolidin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKVDYIZHRKDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596562.png)
![methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2596563.png)
![dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2596564.png)

![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2596567.png)


![2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2596572.png)

![6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2596574.png)
![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)


